Cas no 1326869-56-0 ([1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone)
-yl)methanone structure](https://www.kuujia.com/scimg/cas/1326869-56-0x500.png)
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
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- Inchi: 1S/C22H22N4O/c1-2-17-8-10-20(11-9-17)26-16-21(23-24-26)22(27)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,2,13-15H2,1H3
- InChI Key: LHVDBBRPYVCESM-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2)=CC1)(C1=CN(C2=CC=C(CC)C=C2)N=N1)=O
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-5735-1mg |
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine |
1326869-56-0 | 90%+ | 1mg |
$54.0 | 2023-04-20 | |
Life Chemicals | F6609-5735-2μmol |
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine |
1326869-56-0 | 90%+ | 2μl |
$57.0 | 2023-04-20 | |
Life Chemicals | F6609-5735-2mg |
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine |
1326869-56-0 | 90%+ | 2mg |
$59.0 | 2023-04-20 |
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
Comprehensive Analysis of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone (CAS No. 1326869-56-0)
The compound [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone, identified by its CAS No. 1326869-56-0, has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule features a unique structural framework combining a 1,2,3-triazole moiety with a dihydropyridine scaffold, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.
In recent years, the demand for novel heterocyclic compounds like [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has surged due to their versatility in drug design. The 1,2,3-triazole ring, in particular, is known for its stability and ability to participate in hydrogen bonding, which enhances binding affinity to biological targets. Meanwhile, the dihydropyridine component contributes to its lipophilicity, improving membrane permeability—a critical factor in central nervous system (CNS) drug development.
The synthesis of CAS No. 1326869-56-0 often involves click chemistry, a technique widely adopted for its efficiency and high yield. This approach aligns with the growing trend of green chemistry, as it minimizes waste and reduces the need for hazardous reagents. Given the increasing focus on sustainable practices in pharmaceutical manufacturing, the synthesis route of this compound is a topic of interest among chemists and industry professionals.
From a pharmacological perspective, [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has shown promise in preclinical studies targeting inflammatory and neurodegenerative diseases. Its mechanism of action is believed to involve the modulation of kinase activity, a hot topic in current drug discovery. Kinase inhibitors are highly sought after for their potential in treating cancers and autoimmune disorders, making this compound a subject of ongoing research.
Another area of interest is the compound's potential application in neuroprotection. With the rise in neurodegenerative conditions such as Alzheimer's and Parkinson's disease, researchers are exploring molecules that can cross the blood-brain barrier and exert protective effects. The structural features of CAS No. 1326869-56-0 suggest it may fulfill these criteria, sparking further investigations into its efficacy and safety profiles.
In addition to its therapeutic potential, the compound's physicochemical properties are noteworthy. Its logP value and solubility profile make it suitable for oral administration, a preferred route for patient compliance. These attributes are critical in the early stages of drug development, where bioavailability and pharmacokinetics are key considerations.
The growing body of literature on [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone highlights its relevance in modern medicinal chemistry. As the pharmaceutical industry continues to prioritize innovation, compounds like this are likely to play a pivotal role in addressing unmet medical needs. Future studies will undoubtedly shed more light on its full spectrum of biological activities and therapeutic applications.
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